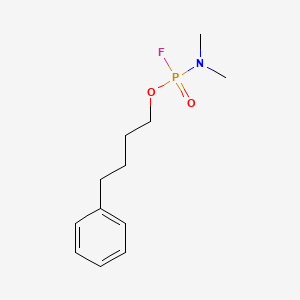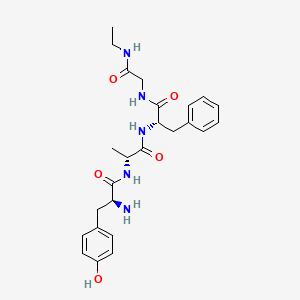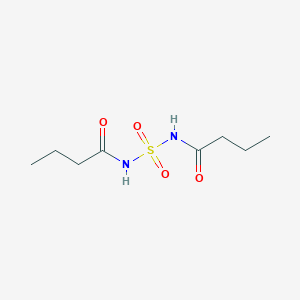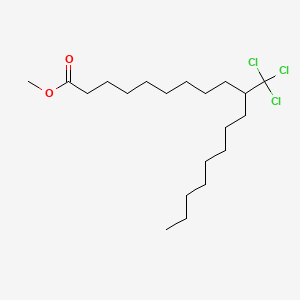
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester is an organophosphorus compound It is characterized by the presence of a phosphonofluoridic acid moiety esterified with a 4-phenylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester typically involves the esterification of dimethyl phosphonofluoridate with 4-phenylbutanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphonofluoridic acid derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonofluoridic acid compounds, and substituted esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is used in the development of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The pathways involved include the inhibition of enzyme activity and subsequent effects on neurotransmitter levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of a 4-phenylbutyl group.
Ethyl methylphosphonofluoridate: Contains an ethyl group instead of a 4-phenylbutyl group.
Isopropyl methylphosphonofluoridate: Features an isopropyl group in place of the 4-phenylbutyl group.
Uniqueness
Phosphonofluoridic acid, dimethyl-, 4-phenylbutyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 4-phenylbutyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes.
Eigenschaften
CAS-Nummer |
85473-37-6 |
|---|---|
Molekularformel |
C12H19FNO2P |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
N-[fluoro(4-phenylbutoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C12H19FNO2P/c1-14(2)17(13,15)16-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
XLAFOXWDFXULNB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(OCCCCC1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)

![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)

![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)






